

# 4'-methylacetophenone oxime CAS number and safety data

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## Compound of Interest

Compound Name: Methyl p-tolyl ketone oxime

CAS No.: 54582-30-8

Cat. No.: B3434858

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## In-Depth Technical Guide: 4'-Methylacetophenone Oxime Executive Summary

4'-Methylacetophenone oxime (also known as 1-(4-methylphenyl)ethanone oxime) is a critical synthetic intermediate utilized extensively in organic chemistry and drug development. Characterized by the presence of a ketoxime functional group attached to a p-tolyl ring, this compound serves as a versatile precursor for the synthesis of amides via the Beckmann rearrangement, as well as a building block for bioactive heterocyclic compounds and terphthaloyl oxime esters[1]. This whitepaper provides a comprehensive, field-proven guide to its physicochemical properties, safety protocols, and mechanistic synthesis.

## Physicochemical Profiling

To ensure precise stoichiometric calculations and analytical validation during synthesis, the core physicochemical properties of 4'-methylacetophenone oxime are summarized below,[2].

Property	Value
Chemical Name	4'-Methylacetophenone oxime
Synonyms	1-(4-methylphenyl)ethanone oxime; p-Tolyl methyl ketoxime
CAS Number	2089-33-0
Molecular Formula	C <sub>9</sub> H <sub>11</sub> NO
Molecular Weight	149.19 g/mol
Linear SMILES	<chem>Cc1ccc(cc1)C(C)=NO</chem>
Appearance	White to off-white solid

## Safety Data & Handling Protocols (SDS)

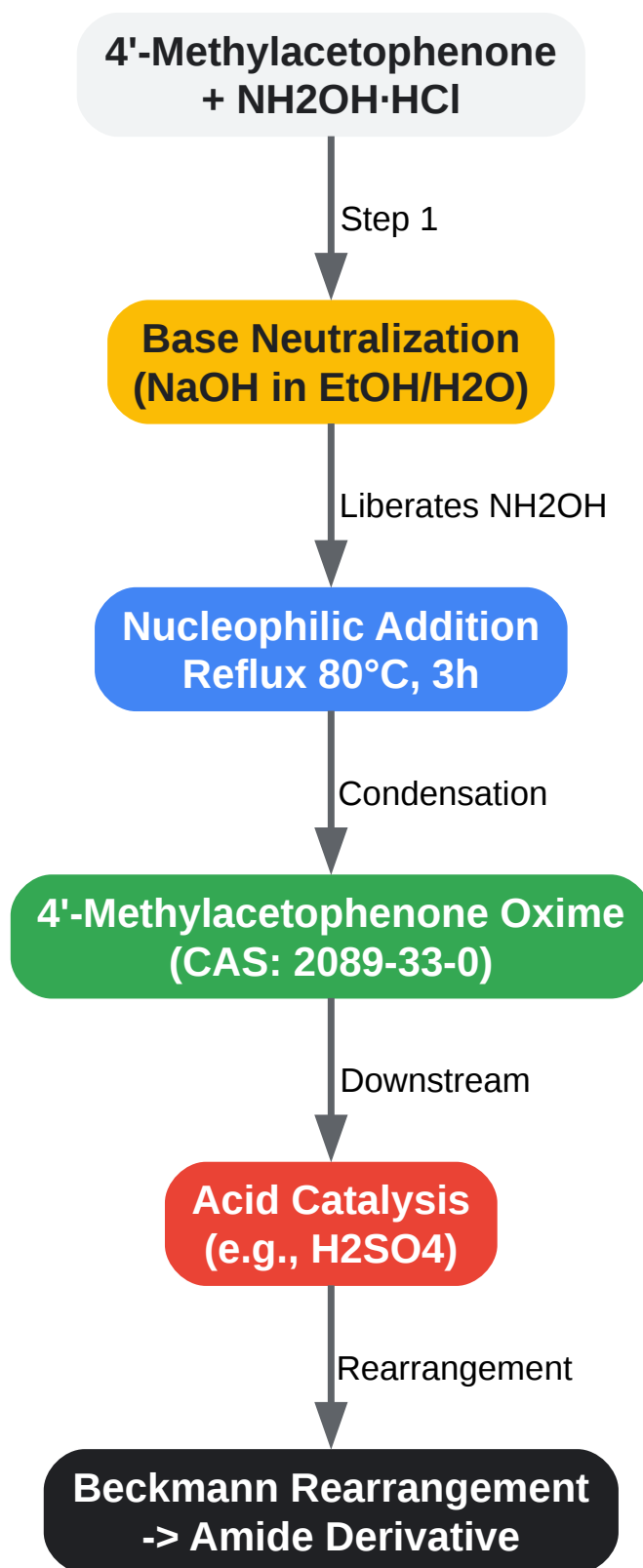
While 4'-methylacetophenone oxime is frequently utilized in early discovery research, its complete toxicological profile remains under investigation. It must be treated as a hazardous substance under the Globally Harmonized System (GHS)[2].

- Hazard Identification: Acts as a skin and eye irritant. Prolonged exposure may cause respiratory tract irritation.
- Personal Protective Equipment (PPE): Handlers must wear nitrile gloves, splash-proof safety goggles, and a standard laboratory coat. All manipulations of the dry powder or concentrated solutions must be performed within a certified chemical fume hood to prevent inhalation of particulates or vapors[2].
- Emergency Response:
  - Skin Contact: Flush immediately with copious amounts of soap and water.
  - Eye Contact: Rinse thoroughly with water for a minimum of 15 minutes; seek medical evaluation.
  - Inhalation: Relocate the affected individual to fresh air and provide artificial respiration if breathing is compromised[2].

- Spill Mitigation & Extinguishing: In the event of a fire, utilize water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO<sub>2</sub>). Avoid generating dust during spill cleanup; sweep up mechanically and dispose of in a sealed hazardous waste container[2].

## Mechanistic Synthesis & Experimental Protocol

The synthesis of 4'-methylacetophenone oxime relies on the nucleophilic addition of hydroxylamine to the sterically hindered carbonyl carbon of 4'-methylacetophenone, followed by dehydration to form the C=N double bond[3].



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Synthesis workflow and Beckmann rearrangement of 4'-methylacetophenone oxime.

## Step-by-Step Methodology

This protocol is optimized for high yield and purity, utilizing an ethanol/water co-solvent system[3].

### Step 1: Reagent Preparation

- Action: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 g (6.6 mmol, 1.0 eq) of 4'-methylacetophenone in a mixture of 10 mL absolute ethanol and 4 mL deionized water.
- Causality: Ethanol is required to solubilize the highly hydrophobic organic ketone, while water is strictly necessary to dissolve the inorganic salts (hydroxylamine hydrochloride and sodium hydroxide) introduced in the next step. This biphasic miscibility ensures a homogenous reaction environment[3].

### Step 2: In Situ Liberation of Hydroxylamine

- Action: Carefully add 1.4 g (19.8 mmol, 3.0 eq) of hydroxylamine hydrochloride ( $\text{NH}_2\text{OH}\cdot\text{HCl}$ ), followed by 2.4 g (59.4 mmol, 9.0 eq) of crushed sodium hydroxide (NaOH).
- Causality: Hydroxylamine is commercially supplied as a hydrochloride salt to prevent explosive decomposition. The addition of a strong base (NaOH) neutralizes the HCl, liberating the highly nucleophilic free amine (in situ) required to attack the carbonyl carbon. The large excess of base also drives the subsequent dehydration of the tetrahedral intermediate to form the stable oxime[3].

### Step 3: Thermal Activation

- Action: Heat the reaction mixture to 80°C and maintain at reflux for 3 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent.
- Causality: The carbonyl carbon of 4'-methylacetophenone is partially deactivated by the electron-donating methyl group on the phenyl ring. Refluxing at 80°C provides the necessary activation energy to overcome this steric and electronic hindrance, pushing the condensation reaction to completion[3].

#### Step 4: Workup and Isolation

- Action: Cool the flask to room temperature. Quench the reaction by adding saturated aqueous ammonium chloride (NH<sub>4</sub>Cl). Extract the aqueous layer three times with dichloromethane (DCM). Combine the organic layers, dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), and concentrate under reduced pressure.
- Causality: The NH<sub>4</sub>Cl quench safely neutralizes the massive excess of NaOH without generating extreme exothermic heat. Extracting with DCM isolates the target organic oxime from the water-soluble inorganic salts[3].

## Validation & Quality Control

To ensure the protocol is a self-validating system, the crude product must be analytically verified before downstream application. The product should present as a white solid. Confirm the structural identity using <sup>1</sup>H NMR (DMSO-d<sub>6</sub>, 500 MHz)[4].

Nucleus	Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
<sup>1</sup> H	11.08	Singlet (s)	1H	Oxime -OH
<sup>1</sup> H	7.52	Doublet (d, J = 7.5 Hz)	2H	Aromatic CH
<sup>1</sup> H	7.17	Doublet (d, J = 7.2 Hz)	2H	Aromatic CH
<sup>1</sup> H	2.29	Singlet (s)	3H	Aryl -CH <sub>3</sub>
<sup>1</sup> H	2.11	Singlet (s)	3H	Ketimine -CH <sub>3</sub>

Note: The presence of the broad singlet at 11.08 ppm is the definitive marker of successful oximation, confirming the conversion of the ketone to the oxime[4].

## Downstream Applications in Drug Development

Once synthesized and validated, 4'-methylacetophenone oxime is primarily utilized in two advanced workflows:

- Beckmann Rearrangement: The oxime is subjected to acid catalysis (e.g., using sulfuric acid or organocatalysts) to induce a skeletal rearrangement, yielding N-(p-tolyl)acetamide. This transformation is a cornerstone in the industrial synthesis of paracetamol analogs and substituted amides[3].
- Bioactive Esterification: The oxime hydroxyl group can be reacted with acyl chlorides, such as terphthaloyl chloride, in the presence of triethylamine. This yields bridged terphthaloyl oxime esters, a class of compounds currently being investigated for their potent antifungal properties against strains like *Aspergillus niger*[1],[4].

## References

- The Royal Society of Chemistry (RSC). Propagation in Reported Organocatalytic Beckmann Rearrangement. Retrieved from: [\[Link\]](#)
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